3-(Trifluoromethyl)pyridine-5-acetic acid
Overview
Description
3-(Trifluoromethyl)pyridine-5-acetic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an acetic acid moiety at the 5-position
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, are known to interact with multiple receptors . These interactions can lead to a variety of biological activities, making TFMP derivatives valuable in the pharmaceutical and agrochemical industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties allow TFMP derivatives to bind with high affinity to multiple receptors .
Biochemical Pathways
Tfmp derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that TFMP derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Given the broad range of biological activities associated with tfmp derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence how these compounds interact with their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. The use of trichloromethyl-pyridine as a starting material, followed by the exchange of chlorine and fluorine atoms, is a widely adopted method .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pyridine-5-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(Trifluoromethyl)pyridine-5-acetic acid has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares similar chemical properties with 3-(Trifluoromethyl)pyridine-5-acetic acid.
Trifluoromethylpyridine: A broader class of compounds that includes various derivatives with different substitution patterns on the pyridine ring.
Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl and acetic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-5(2-7(13)14)3-12-4-6/h1,3-4H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEMAIMWZJRTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694927 | |
Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000516-17-5 | |
Record name | [5-(Trifluoromethyl)pyridin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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